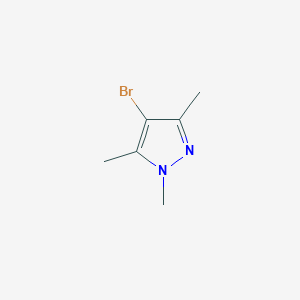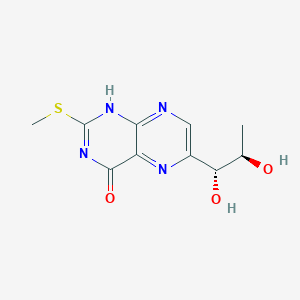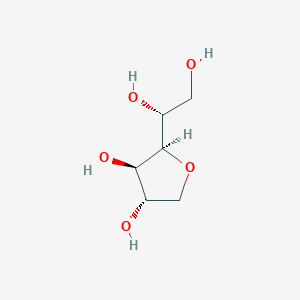
4-(Trifluoromethylsulfonyl)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethylsulfonyl)benzaldehyde often involves catalyzed reactions that introduce the trifluoromethylsulfonyl group. For instance, trifluoromethanesulfonic acid has been utilized to catalyze Friedel-Crafts alkylations, leading to high yields of related compounds (Wilsdorf, Leichnitz, & Reissig, 2013). Additionally, trifluoromethanesulfonic anhydride plays a crucial role in transforming thioglycosides into glycosyl triflates, which can be further modified to obtain desired functional groups (Crich & Smith, 2000).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonyl)benzaldehyde and related compounds has been elucidated through various analytical techniques, including X-ray structural analysis. Such studies reveal the geometric configuration and electronic properties critical for their reactivity and interaction with other molecules. For example, X-ray structural investigation has been used to understand the structure of related polyfluoroalkyl-triazole derivatives, providing insights into their electronic nature and reactivity patterns (Bandera et al., 2007).
Chemical Reactions and Properties
4-(Trifluoromethylsulfonyl)benzaldehyde participates in a variety of chemical reactions, demonstrating its versatility as a reagent. The presence of the trifluoromethylsulfonyl group influences the compound's reactivity, making it suitable for selective chemical transformations. For instance, superacid-catalyzed reactions of substituted benzaldehydes have shown the ability to produce triphenylmethane derivatives under specific conditions, highlighting the influence of electron-withdrawing groups on reaction outcomes (Saito, Ohwada, & Shudo, 1996).
Wissenschaftliche Forschungsanwendungen
- “4-(Trifluoromethylsulfonyl)benzaldehyde” is a chemical compound with the molecular formula C8H5F3O3S and a molecular weight of 238.18 .
- It appears as a crystalline solid and is soluble in chloroform .
- It is used for proteomics research applications .
-
Trifluoromethylation : Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .
-
Proteomics Research : “4-(Trifluoromethylsulfonyl)benzaldehyde” is used for proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. In this field, “4-(Trifluoromethylsulfonyl)benzaldehyde” could be used in various ways, such as in the synthesis of new proteins or in the study of protein interactions.
-
Synthesis of Benzimidazole Derivatives : Benzimidazoles and their derivatives play a significant role as therapeutic agents, such as antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . In this context, “4-(Trifluoromethylsulfonyl)benzaldehyde” could potentially be used as a starting material or intermediate in the synthesis of benzimidazole derivatives.
-
Toluene Oxidation to Benzaldehyde : Benzaldehyde is an important compound in industry, and the research of new and sustainable approaches to selectively synthesize it is receiving great attention . While “4-(Trifluoromethylsulfonyl)benzaldehyde” itself is not benzaldehyde, it could potentially be used in related research or processes due to its similar structure.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethylsulfonyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZFIZUQWVOSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400299 | |
| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)benzaldehyde | |
CAS RN |
650-89-5 | |
| Record name | 4-(trifluoromethylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




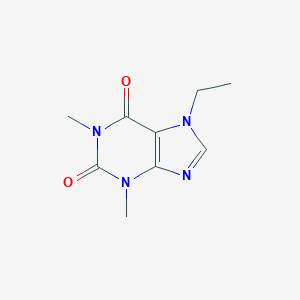

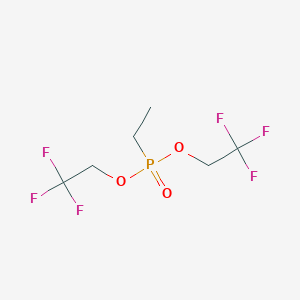
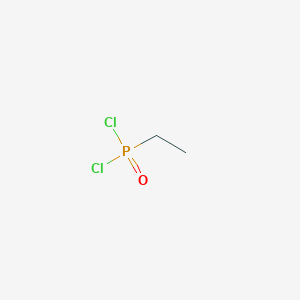
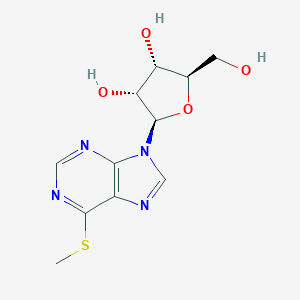
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
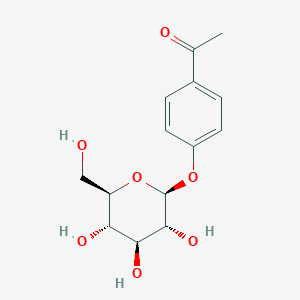
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
